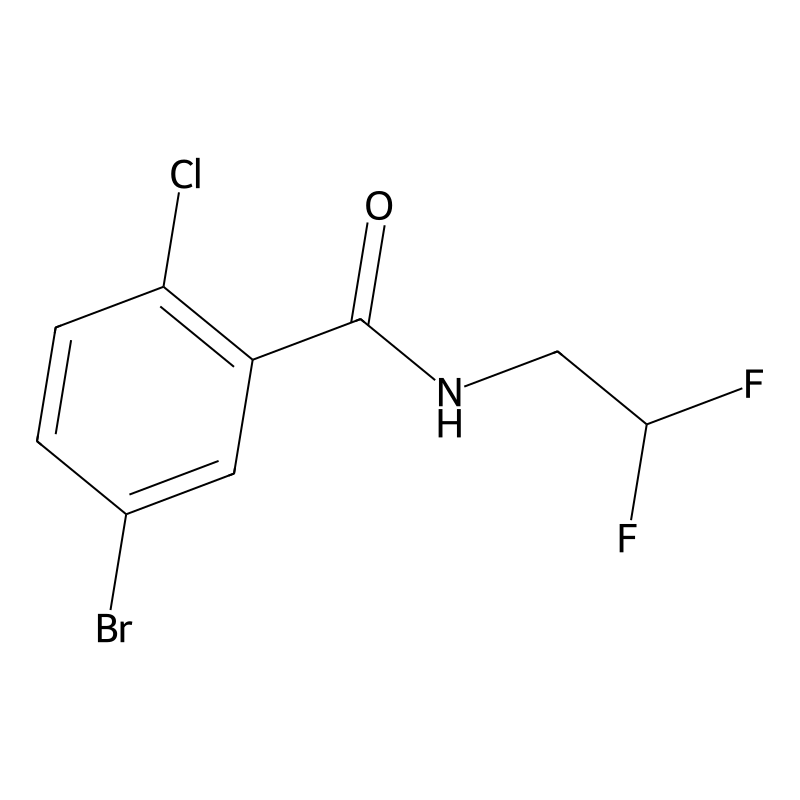

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide is a synthetic organic compound characterized by the presence of bromine and chlorine substituents on a benzamide backbone, along with a difluoroethyl group. Its molecular formula is CHBrClFN, and it has garnered interest due to its unique structural features that influence its chemical reactivity and potential biological activity. The difluoroethyl group enhances its lipophilicity and may affect its interaction with biological targets, making it a compound of interest in medicinal chemistry and agrochemical applications .

- Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation and Reduction: 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide can participate in oxidation-reduction reactions, leading to the formation of different derivatives.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the synthesis of biaryl compounds.

The biological activity of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide is an area of active research. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways. The difluoroethyl group may enhance its binding affinity to biological targets, making it a candidate for further investigation in pharmacology.

The synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzoic acid and 2,2-difluoroethylamine.

- Amidation Reaction: The 5-bromo-2-chlorobenzoic acid is reacted with 2,2-difluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond.

- Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide has several potential applications:

- Medicinal Chemistry: It can serve as a building block for synthesizing pharmaceutical compounds with targeted therapeutic effects.

- Agrochemicals: Its unique properties may make it suitable for developing new pesticides or herbicides.

- Material Science: The compound could be used in creating advanced materials with specific chemical properties due to its halogenated structure.

Research into the interaction studies of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide focuses on its binding affinity to various biological targets. Studies have shown that halogenated compounds often exhibit enhanced interactions with proteins and enzymes due to their ability to form stronger hydrogen bonds and participate in hydrophobic interactions. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound .

Several compounds share structural similarities with 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-chloro-N,N-dimethylbenzamide | Contains dimethyl groups instead of difluoroethyl | Less lipophilic than the difluoroethyl variant |

| 5-Bromo-2-chlorobenzamide | Lacks the difluoroethyl group | Simpler structure; less versatile in reactions |

| 5-Bromo-2-chlorobenzyl alcohol | Contains a hydroxyl group instead of an amide | Different functional group impacts reactivity |

| 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide | Similar halogenation pattern | Different positioning of halogens affects properties |

Uniqueness

The uniqueness of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide lies in its difluoroethyl group, which significantly influences its chemical properties and biological activity compared to similar compounds. This distinct feature enhances its reactivity and potential applications in various fields such as medicinal chemistry and material science.